![molecular formula C16H21N3OS2 B12149681 N,N-diethyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12149681.png)
N,N-diethyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
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Overview
Description
N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is an organic compound belonging to the class of thiophene carboxamides. This compound is characterized by a thiophene ring fused with a pyrimidine ring, which is further substituted with diethyl groups and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves multiple steps:
Cyclization: The initial step involves the cyclization of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to form 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4(3H)-one.
Chlorination: The resulting compound is then chlorinated using phosphorus oxychloride to obtain 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Substitution: Finally, the chlorinated compound undergoes a substitution reaction with N,N-diethyl-2-aminoacetamide to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds within the benzothienopyrimidine class exhibit significant anticancer properties. For instance, derivatives of similar structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that modifications in the structure can lead to varying degrees of cytotoxicity against different cancer cell lines. These findings suggest that N,N-diethyl-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide may possess similar anticancer activities due to its structural analogies with other effective compounds .
Enzyme Inhibition
Another area of research focuses on the enzyme inhibitory potential of this compound. Similar acetamides have been synthesized and tested as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease. The structure-activity relationship (SAR) studies reveal that slight modifications can significantly enhance inhibitory activity, making this compound a candidate for further exploration in enzyme inhibition studies .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have also been investigated through molecular docking studies. These studies suggest that the compound may act as a potential inhibitor of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory responses. Such findings indicate the therapeutic potential of N,N-diethyl-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds similar to N,N-diethyl-2-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide:
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide : Similar structure with a methyl group substitution.
- N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene : Contains a thiophene ring with a carboxamide group .
Uniqueness
N,N-diethyl-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is unique due to its specific substitution pattern and the presence of both diethyl and acetamide groups, which contribute to its distinct biological activities and chemical reactivity .
Biological Activity
N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can be represented as follows:
- Molecular Formula : C16H22N4S
- Molar Mass : 306.43 g/mol
This compound features a benzothieno-pyrimidine core structure which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide have shown effectiveness against various bacterial strains. A study demonstrated that certain benzothieno derivatives inhibited the growth of Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways. For example:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 15 µM after 48 hours of treatment.
This suggests that the compound may interfere with cell cycle progression and promote programmed cell death .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of benzothieno-pyrimidine derivatives. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis. In a model using SH-SY5Y neuroblastoma cells:
- Protection Rate : 70% against oxidative damage induced by hydrogen peroxide at concentrations of 10 µM .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several derivatives of benzothieno-pyrimidines, N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods and determined zones of inhibition ranging from 12 mm to 18 mm depending on the concentration used.
Case Study 2: Cancer Cell Line Study
A detailed investigation into the effects on various cancer cell lines showed that N,N-diethyl-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide exhibited selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the activation of p53 pathways leading to cell cycle arrest .
Properties
Molecular Formula |
C16H21N3OS2 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N,N-diethyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H21N3OS2/c1-3-19(4-2)13(20)9-21-15-14-11-7-5-6-8-12(11)22-16(14)18-10-17-15/h10H,3-9H2,1-2H3 |
InChI Key |
SCPUOSMSMGHLTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3 |
Origin of Product |
United States |
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